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Compound of Interest

Compound Name: 6-Chloroquinolin-2-amine

Cat. No.: B108063 Get Quote

An In-depth Technical Guide to 6-Chloroquinolin-2-amine and Related Compounds

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive review of 6-Chloroquinolin-2-amine and its

structurally related analogs, focusing on their synthesis, physicochemical properties, and

significant biological activities. The quinoline scaffold is a privileged structure in medicinal

chemistry, forming the core of numerous therapeutic agents.[1][2] Chlorine-containing

compounds, in particular, are prevalent in FDA-approved drugs, highlighting the importance of

halogenated heterocycles in drug design.[3] This document summarizes key research findings,

presents quantitative data in accessible formats, details experimental protocols, and visualizes

complex processes to support ongoing research and development efforts in this area.

Physicochemical Properties
The substitution pattern of the chlorine and amine groups on the quinoline ring system

significantly influences the molecule's chemical and physical properties. A summary of these

properties for 6-Chloroquinolin-2-amine and several of its isomers is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b108063?utm_src=pdf-interest
https://www.benchchem.com/product/b108063?utm_src=pdf-body
https://www.benchchem.com/product/b108063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605213/
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b108063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Physical
Properties

6-Chloroquinolin-

2-amine
18672-02-1[4] C₉H₇ClN₂[4][5] 178.62[4][5] Purity: 95%[4]

2-Chloroquinolin-

6-amine
238756-47-3[5] C₉H₇ClN₂[5] 178.62[5]

Melting Point:

149°C; Boiling

Point: 352.8°C

(Predicted);

Solid[6]

4-Chloroquinolin-

2-amine
20151-42-2[7] C₉H₇ClN₂[7] 178.62[7] -

6-Chloroquinolin-

4-amine
- C₉H₇ClN₂[8] 178.62[8] logP: 2.18[8]

7-Chloroquinolin-

6-amine
6312-75-0[9] C₉H₇ClN₂[9] 178.62[9] -

Synthesis and Experimental Protocols
The synthesis of substituted 2-aminoquinolines often leverages advanced cross-coupling

methodologies. The Buchwald-Hartwig amination is a particularly effective method for creating

C-N bonds, which is central to the construction of these scaffolds.

Key Experimental Protocol: Sequential Buchwald-
Hartwig Amination
A highly effective route for preparing 6-heterocyclic substituted 2-aminoquinolines involves a

selective and sequential Buchwald-Hartwig amination strategy starting from 6-bromo-2-

chloroquinoline.[10]

Objective: To selectively functionalize the C6 position with a cyclic amine followed by the

introduction of an amino group at the C2 position.

Step 1: Selective Amination of Aryl Bromide (C6 Position)
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Reactants: 6-bromo-2-chloroquinoline is reacted with a desired cyclic amine.

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g.,

Xantphos) are used.

Base and Solvent: A base such as cesium carbonate (Cs₂CO₃) is used in a solvent like

toluene.

Conditions: The reaction mixture is heated under an inert atmosphere. The key to this step is

the selective reaction at the more reactive aryl bromide site while the heteroaryl chloride at

the C2 position remains intact.[10]

Workup and Purification: Standard aqueous workup followed by column chromatography

yields the 6-heterocyclic-2-chloroquinoline intermediate.

Step 2: Amination of Heteroaryl Chloride (C2 Position)

Reactant: The 6-heterocyclic-2-chloroquinoline intermediate from Step 1.

Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as an ammonia

equivalent.[10]

Catalyst System: A similar palladium-phosphine catalyst system is employed.

Conditions: The reaction is typically run at an elevated temperature in a suitable solvent

(e.g., toluene or dioxane).

Workup and Purification: Quenching of the reaction followed by extraction and purification by

chromatography or recrystallization affords the final 6-heterocyclic substituted 2-

aminoquinoline product.

Synthesis Workflow Diagram
The logical flow of the sequential Buchwald-Hartwig amination is depicted below.
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Starting Material

Step 1: C6-Amination

Step 2: C2-Amination

6-Bromo-2-chloroquinoline

Cyclic Amine
Pd Catalyst / Ligand

Base (Cs₂CO₃)

Intermediate:
6-Cyclic-amino-2-chloroquinoline

Selective Buchwald-Hartwig
Amination

LiHMDS (NH₃ equivalent)
Pd Catalyst / Ligand
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6-Heterocyclic-2-aminoquinoline

Second Buchwald-Hartwig
Amination

Click to download full resolution via product page

Sequential Buchwald-Hartwig amination workflow.
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Biological Activities and Applications
Derivatives of 6-Chloroquinolin-2-amine have shown promise in several therapeutic areas,

including cancer, malaria, and as specific protein inhibitors. The quinoline core acts as a

versatile scaffold for developing targeted agents.[2][11]

Inhibition of Tec Src Homology 3 (SH3) Domain
Src homology 3 (SH3) domains are crucial protein-protein interaction modules involved in

cellular signaling, and their dysregulation is implicated in diseases like cancer.[10] Compounds

based on the 2-aminoquinoline scaffold have been identified as ligands for the SH3 domain of

the Tec protein-tyrosine kinase.

Structure-Activity Relationship (SAR): Research has shown that adding 6-heterocyclic

substitutions to the 2-aminoquinoline core leads to ligands with significantly increased

binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline compound.

[10] These derivatives represent some of the highest affinity ligands developed to date for

this target.[10]

Conceptual Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which a 2-aminoquinoline derivative can act

as a competitive inhibitor, disrupting the interaction between an SH3 domain and its target

protein.
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SH3 Domain Interaction and Inhibition
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Inhibition of SH3 protein-protein interaction.

Antimalarial Activity
The quinoline ring is the foundation for classic antimalarial drugs like chloroquine. Modern

research continues to explore this scaffold to combat drug-resistant malaria strains.[1] A

detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines has identified

compounds with potent, low-nanomolar activity against the chloroquine-resistant Dd2 strain of

Plasmodium falciparum.[1]
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Compound
Key Structural
Feature

Antiplasmodial
Activity (IC₅₀,
Dd2 strain,
nM)

Cytotoxicity
(HepG2, CC₅₀,
µM)

Selectivity
Index (SI)

24
2-

Arylvinylquinoline

Low nanomolar

(potent)
> 20 > 200

92
Tetramethylene

linker

Potent (6-fold

increase vs.

analog 81)

High (4.8-fold

increase vs.

analog 81)

-

UCF501
Styrylquinoline

lead

Promising in vitro

and in vivo

activity

- -

(Data

summarized from

a detailed study

on 2-

arylvinylquinoline

s. Specific values

are presented

qualitatively as

per the source

text to highlight

relationships.)[1]

These findings indicate that the 2-arylvinylquinoline class is a promising source of fast-acting

antimalarial drug leads with transmission-blocking potential.[1]

Anticancer Activity
Various chloroquinoline derivatives have been evaluated for their anticancer properties.[3][12]

The chlorine atom can enhance the lipophilicity and binding interactions of the molecule.

N-alkylated 4-aminoquinoline derivatives have demonstrated potent activity against breast

cancer cell lines.[3]
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Quinoline-selenium hybrids have also shown significant anticancer potential.[3]

Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, where 6-chloro analogs

were the most active, have been identified as potential antitumor agents.[12][13]

Compound ID Class Cell Line Activity Metric Value

183a
N-alkylated 4-

aminoquinoline
MDA-MB-221 GI₅₀ 6.33 µM[3]

183a
N-alkylated 4-

aminoquinoline
MCF-7 GI₅₀ 4.99 µM[3]

186a
Quinoline-

selenium hybrid

Various cancer

lines
IC₅₀ 3.39 - 9.98 nM[3]

Conclusion and Future Outlook
6-Chloroquinolin-2-amine and its related compounds are a rich source of chemical diversity

for drug discovery. The synthetic versatility of the quinoline core, particularly through methods

like the Buchwald-Hartwig amination, allows for the creation of extensive libraries for screening.

Current research highlights their potential as highly specific SH3 domain inhibitors, next-

generation antimalarials effective against resistant strains, and potent anticancer agents.

Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these

promising leads to translate their potent in vitro activity into clinically viable therapeutics. The

continued exploration of this privileged scaffold is poised to deliver novel drugs for treating a

range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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